Succinimidopropionitrile

Description

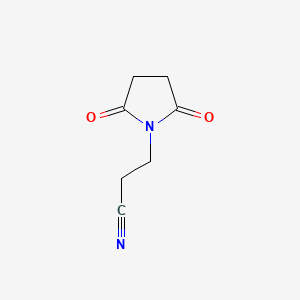

Succinimidopropionitrile is a nitrile-containing organic compound characterized by a succinimide (a five-membered cyclic imide) moiety linked to a propionitrile group. Its molecular structure (C₆H₆N₂O₂) confers unique reactivity, particularly in nucleophilic addition and crosslinking reactions. This compound is primarily utilized in organic synthesis as a precursor for pharmaceuticals, agrochemicals, and polymer crosslinkers due to its ability to form stable covalent bonds with thiols and amines under mild conditions . Its melting point ranges between 85–90°C, and it exhibits moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and acetonitrile.

Properties

CAS No. |

81416-12-8 |

|---|---|

Molecular Formula |

C7H8N2O2 |

Molecular Weight |

152.15 g/mol |

IUPAC Name |

3-(2,5-dioxopyrrolidin-1-yl)propanenitrile |

InChI |

InChI=1S/C7H8N2O2/c8-4-1-5-9-6(10)2-3-7(9)11/h1-3,5H2 |

InChI Key |

SCMNSYGQBBFQOM-UHFFFAOYSA-N |

SMILES |

C1CC(=O)N(C1=O)CCC#N |

Canonical SMILES |

C1CC(=O)N(C1=O)CCC#N |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Succinimidopropionitrile typically involves the reaction of succinimide with acrylonitrile. The process can be carried out under mild conditions, often using a base such as sodium hydroxide to facilitate the reaction. The reaction proceeds through a nucleophilic addition mechanism, where the nitrile group is introduced to the pyrrolidinone ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields. The use of solvents like toluene can enhance the reaction efficiency and product purity .

Chemical Reactions Analysis

Types of Reactions

Succinimidopropionitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Primary amines

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Succinimidopropionitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Succinimidopropionitrile involves its interaction with various molecular targets. In biological systems, it can inhibit calcium channels, which play a crucial role in neurotransmission and muscle contraction. This inhibition can lead to anticonvulsant and analgesic effects . The compound’s ability to form stable complexes with proteins also makes it valuable in studying protein-protein interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Maleimidopropionitrile

- Structure : Maleimidopropionitrile replaces the succinimide ring with a maleimide (unsaturated imide) group.

- Reactivity : Maleimidopropionitrile undergoes faster thiol-Michael addition due to the electron-deficient maleimide ring, enabling rapid conjugation in bioconjugation applications. However, it is less stable in aqueous environments compared to succinimidopropionitrile, which resists hydrolysis better owing to its saturated ring .

- Applications : Preferred in antibody-drug conjugates (ADCs), whereas this compound is favored in polymer chemistry for its hydrolytic stability.

Glutarimidopropionitrile

- Structure : Features a six-membered glutarimide ring instead of succinimide.

- Reactivity : The larger ring size reduces ring strain, decreasing reactivity in cycloaddition reactions. This compound’s five-membered ring provides optimal balance between stability and reactivity.

- Thermal Stability : Glutarimidopropionitrile degrades at higher temperatures (~120°C), while this compound remains stable up to 150°C, making it suitable for high-temperature polymerization processes.

Acrylonitrile Derivatives (e.g., Acrylonitrile Copolymers)

- Functionality : Unlike this compound, acrylonitrile lacks the imide group, limiting its utility in step-growth polymerization.

- Toxicity : Acrylonitrile derivatives are more toxic (LD₅₀: 80 mg/kg in rats) compared to this compound (LD₅₀: 250 mg/kg), as the imide group mitigates metabolic release of cyanide .

Comparative Data Table

| Property | This compound | Maleimidopropionitrile | Glutarimidopropionitrile |

|---|---|---|---|

| Molecular Weight (g/mol) | 138.12 | 136.11 | 152.15 |

| Solubility in DMF | High | High | Moderate |

| Hydrolytic Stability | Excellent | Poor | Good |

| Thiol Reactivity (k, M⁻¹s⁻¹) | 0.8 | 2.5 | 0.3 |

| Thermal Decomposition (°C) | 150 | 100 | 120 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.